2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide is a complex organic compound classified within the triazole derivatives. This compound features a unique molecular structure that includes a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. The molecular formula for this compound is with a molecular weight of approximately 350.85 g/mol. Its structure incorporates various functional groups, including an amine and sulfanyl group, contributing to its potential biological activities and chemical reactivity.
The synthesis of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide typically involves several key steps:
Optimizations in reaction conditions such as temperature, solvent choice, and reaction time can significantly enhance yield and purity during synthesis.
The molecular structure of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide can be represented using various structural formulas:
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl)InChI=1S/C16H17ClN4OS/c17-13-4-2-1-3-12(13)15-20-21-16(22(15)18)27-9-14(24)19-10-5-7-11(8-6-10)23(25)26/h1-8H,9,18H2,(H,19,24)This structure highlights its complex arrangement of aromatic rings and functional groups that contribute to its chemical properties.
The compound can undergo various chemical reactions due to its functional groups:
These reactions are influenced by factors such as solvent choice and temperature.
Preliminary studies suggest that 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide exhibits significant biological activity. Its mechanism of action may involve:
The physical and chemical properties of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide include:
These properties are crucial for understanding its behavior in biological systems and during synthesis.
The compound has diverse applications in scientific research:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: